molecular formula C14H13N3O3 B14421147 2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol CAS No. 87359-55-5

2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol

Cat. No.: B14421147
CAS No.: 87359-55-5
M. Wt: 271.27 g/mol
InChI Key: FJIFVTFFEGVIHK-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol typically involves the reaction of 2,4-dimethoxybenzaldehyde with 2-cyanothioacetamide under basic conditions to form an intermediate chalcone. This intermediate is then cyclized using appropriate reagents to yield the target compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

CAS No.

87359-55-5

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-5-hydroxyimidazo[4,5-c]pyridine

InChI

InChI=1S/C14H13N3O3/c1-19-9-3-4-10(13(7-9)20-2)14-15-11-5-6-17(18)8-12(11)16-14/h3-8,18H,1-2H3

InChI Key

FJIFVTFFEGVIHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CN(C=CC3=N2)O)OC

Origin of Product

United States

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